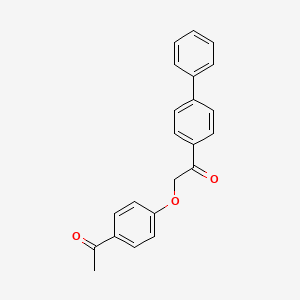
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
作用機序
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide exerts its effects by inhibiting the activity of HDACs and NF-κB. HDACs are enzymes that remove acetyl groups from histones, leading to changes in gene expression. Inhibition of HDAC activity leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death in cancer cells and protect against neuronal damage.
NF-κB is a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB activity leads to decreased production of pro-inflammatory cytokines, which can reduce inflammation in various disease states.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various disease states, and protect against neuronal damage. In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to increase acetylation of histones and α-tubulin, leading to changes in gene expression and stabilization of microtubules, respectively.
実験室実験の利点と制限
One advantage of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide is that it has been extensively studied and its effects are well-characterized. In addition, it has been shown to have a wide range of potential therapeutic applications. However, one limitation of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
将来の方向性
There are a number of future directions for research on N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide. One area of research could focus on developing more efficient synthesis methods for N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide, which would increase its availability for use in lab experiments. In addition, further research could focus on optimizing the dosing and administration of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide for various therapeutic applications. Finally, research could also focus on developing new derivatives of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide with improved efficacy and reduced toxicity.
合成法
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-methylcoumarin by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base. The 4-methylcoumarin is then reacted with pyrrolidine-1-carbothioamide in the presence of a catalyst to form N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide.
科学的研究の応用
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDAC activity leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death in cancer cells.
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB activity leads to decreased production of pro-inflammatory cytokines, which can reduce inflammation in various disease states.
In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to have neuroprotective effects by inhibiting the activity of HDAC6, a specific isoform of HDAC that plays a key role in the regulation of microtubule dynamics. Inhibition of HDAC6 activity leads to increased acetylation of α-tubulin, which in turn leads to stabilization of microtubules and protection against neuronal damage.
特性
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-14(18)19-13-9-11(4-5-12(10)13)16-15(20)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLAYAMXAITPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)
